

Spectroscopic Analysis of 3,5-di-tert-butyl-1H-pyrazole: A Technical Guide

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Compound of Interest

Compound Name: 3,5-di-tert-butyl-1H-pyrazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for the heterocyclic compound **3,5-di-tert-butyl-1H-pyrazole**. The information presented herein is intended to support researchers and professionals in the fields of chemical synthesis, drug discovery, and materials science in the accurate identification and characterization of this compound.

Core Spectroscopic Data

The structural integrity and purity of synthesized **3,5-di-tert-butyl-1H-pyrazole** can be effectively determined through the analysis of its unique spectroscopic fingerprint. The following sections detail the key NMR and IR data, presented in a clear and concise format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the molecular structure of **3,5-di-tert-butyl-1H-pyrazole** by mapping the chemical environments of its hydrogen (^1H) and carbon (^{13}C) atoms.

^1H NMR (400 MHz, CDCl_3)

The proton NMR spectrum is characterized by two distinct singlets, confirming the symmetrical nature of the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
5.88	Singlet	1H	C4-H (pyrazole ring)
1.29	Singlet	18H	-C(CH ₃) ₃

¹³C NMR (100 MHz, CDCl₃)

The carbon NMR spectrum displays four signals, corresponding to the unique carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
159.8	C3/C5 (pyrazole ring)
100.2	C4 (pyrazole ring)
32.0	-C(CH ₃) ₃
30.4	-C(CH ₃) ₃

Infrared (IR) Spectroscopy

Due to the absence of a publicly available experimental IR spectrum for **3,5-di-tert-butyl-1H-pyrazole**, the following table presents the expected characteristic absorption frequencies based on the functional groups present in the molecule. These values are derived from established correlation tables and data from structurally similar pyrazole derivatives.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-3200	Medium, Broad	N-H stretch
~2960-2870	Strong	C-H stretch (tert-butyl)
~1560	Medium	C=N stretch (pyrazole ring)
~1470	Medium	C=C stretch (pyrazole ring)
~1365	Strong	C-H bend (tert-butyl)

Experimental Protocols

The following protocols describe the general procedures for obtaining the NMR and IR spectroscopic data presented in this guide.

NMR Spectroscopy Protocol

Sample Preparation: A sample of approximately 5-10 mg of **3,5-di-tert-butyl-1H-pyrazole** is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) in a standard 5 mm NMR tube. The solution is thoroughly mixed to ensure homogeneity.

Instrumentation and Data Acquisition: ^1H and ^{13}C NMR spectra are acquired on a 400 MHz spectrometer.

- ^1H NMR: The spectrum is typically acquired with a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Chemical shifts are referenced to the residual solvent peak of CDCl_3 at 7.26 ppm.
- ^{13}C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to the CDCl_3 solvent peak at 77.16 ppm.

IR Spectroscopy Protocol

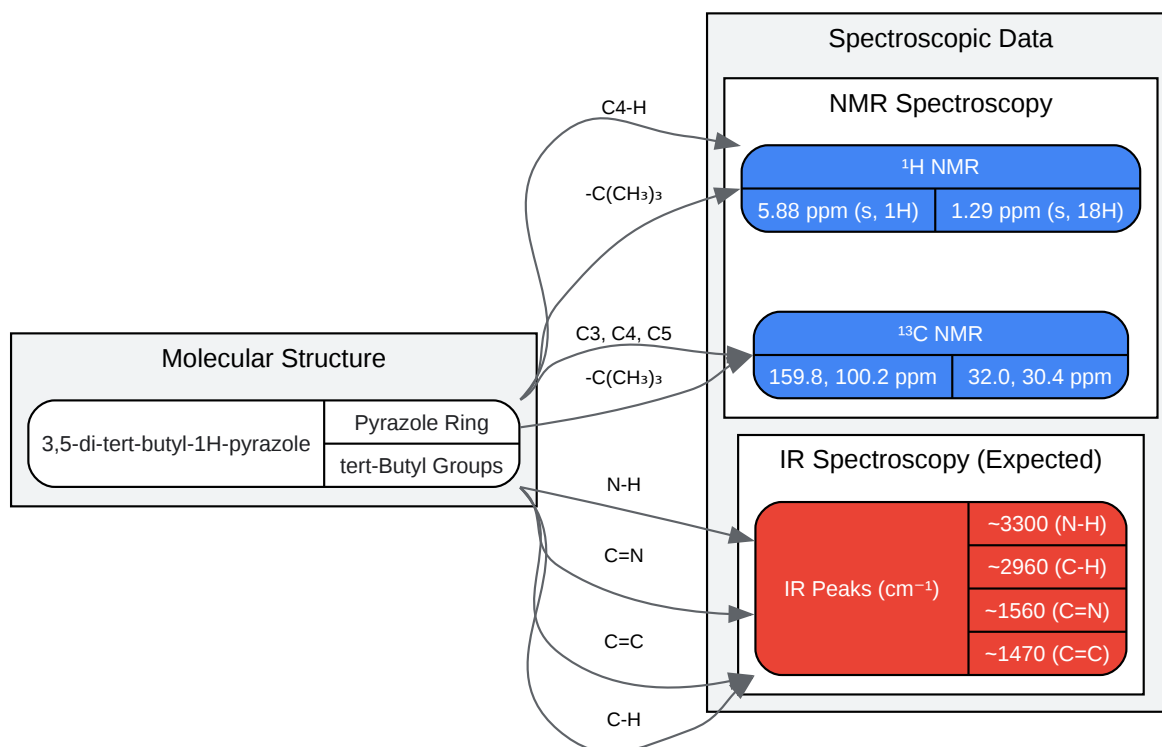
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid **3,5-di-tert-butyl-1H-pyrazole** is placed directly onto the diamond crystal of the ATR accessory. The pressure arm is lowered to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

- A background spectrum of the empty ATR crystal is collected first.
- The sample spectrum is then recorded, typically over the range of $4000\text{-}400\text{ cm}^{-1}$.
- An appropriate number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.

Visualization of Spectroscopic Data Correlation

The following diagram illustrates the logical relationship between the structural features of **3,5-di-tert-butyl-1H-pyrazole** and its corresponding spectroscopic data.



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Correlation of **3,5-di-tert-butyl-1H-pyrazole** structure with its NMR and expected IR data.

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